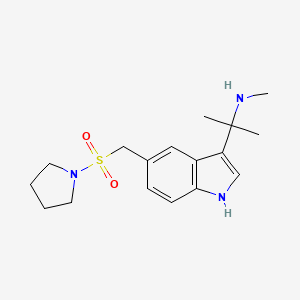

Clozapine 5-N-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

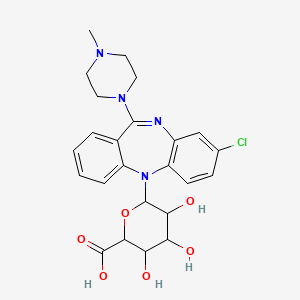

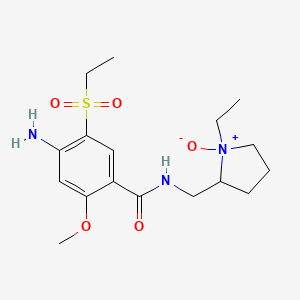

Clozapine 5-N-glucuronide is a metabolite of clozapine, a second-generation antipsychotic drug primarily used to treat refractory schizophrenia. Clozapine is known for its efficacy in patients who do not respond to other antipsychotic treatments. The glucuronidation of clozapine, particularly at the 5-N position, is a significant metabolic pathway that facilitates the drug’s excretion from the body .

Mechanism of Action

Target of Action

Clozapine, the parent compound of Clozapine 5-N-glucuronide, is an atypical antipsychotic drug that displays affinity to various neuroreceptors . It has a particularly low affinity to the dopamine receptors, which results in fewer extrapyramidal side effects . Clozapine demonstrated binding affinity to the following receptors: histamine H1, adrenergic α1A, serotonin 5-HT6, serotonin 5-HT2A, muscarinic M1, serotonin 5-HT7, serotonin 5-HT2C, dopamine D4, adrenergic α2A, and serotonin 5-HT3 .

Mode of Action

Clozapine’s mode of action is unique among second-generation antipsychotics. It has a high dissociation constant for D2, which is even higher than dopamine . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) . While Clozapine is an M1 antagonist, N-desmethylclozapine (NDMC), the main metabolite of Clozapine, acts as a potent allosteric M1 receptor agonist . This M1 receptor activation by NDMC leads to the release of acetylcholine and dopamine in the cortex .

Biochemical Pathways

Clozapine undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8, and FMO3 .

Pharmacokinetics

Clozapine has a narrow therapeutic window and therapeutic drug monitoring is recommended . Serum concentrations of clozapine less than 250 ng/mL are associated with relapse and those above 750ng/mL are associated with increased risk of intoxication . The FDA label cautions about CYP2D6 poor metabolizers and potential drug-drug interactions with drugs metabolized by the same CYP450 enzymes as clozapine .

Result of Action

The combination of relatively high D1, low D2, and very high 5-HT2 receptor occupancy rates is unique to Clozapine and may explain its lower propensity for extrapyramidal side effects . Clozapine achieves its therapeutic outcomes at substantially lower dosages than anticipated based on its comparatively modest D2 receptor binding affinity .

Action Environment

The antidepressant fluvoxamine is an inhibitor of CYP1A2 and can increase plasma concentrations of clozapine . This pharmacokinetic effect can be utilized as a mechanism to modulate clozapine dose; reducing the dose of clozapine in order to try to decrease side effects while maintaining efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clozapine 5-N-glucuronide involves the enzymatic glucuronidation of clozapine. This process is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 . The reaction typically occurs in the liver, where clozapine is conjugated with glucuronic acid to form this compound.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolite rather than a primary therapeutic agent. the production process would involve the use of recombinant UGT enzymes in a controlled bioreactor environment to ensure efficient glucuronidation of clozapine.

Chemical Reactions Analysis

Types of Reactions: Clozapine 5-N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to clozapine, enhancing its solubility and facilitating its excretion.

Common Reagents and Conditions:

Reagents: Uridine diphosphate-glucuronic acid (UDPGA), clozapine, UGT enzymes.

Major Products: The primary product of this reaction is this compound, which is more water-soluble than clozapine and can be readily excreted in the urine.

Scientific Research Applications

Clozapine 5-N-glucuronide has several scientific research applications:

Pharmacokinetics: Studying the metabolism and excretion of clozapine in patients, particularly those with different UGT enzyme polymorphisms.

Toxicology: Investigating the safety and potential side effects of clozapine and its metabolites.

Drug Development: Understanding the metabolic pathways of clozapine can aid in the development of new antipsychotic drugs with improved efficacy and safety profiles.

Clinical Research: Monitoring this compound levels in patients to optimize dosing and minimize adverse effects.

Comparison with Similar Compounds

N-desmethylclozapine: Another major metabolite of clozapine, formed by demethylation.

Clozapine N-oxide: Formed by oxidation of clozapine.

Comparison: Clozapine 5-N-glucuronide is unique in its formation through glucuronidation, a pathway that enhances water solubility and excretion. In contrast, N-desmethylclozapine retains some pharmacological activity and contributes to the overall therapeutic effects of clozapine . Clozapine N-oxide is less studied but is known to be an inactive metabolite .

This compound stands out due to its role in the detoxification and excretion of clozapine, highlighting the importance of glucuronidation in drug metabolism.

Properties

IUPAC Name |

6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWIDMPXCSUNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How abundant is clozapine 5-N-glucuronide compared to other clozapine metabolites found in patient urine?

A1: The research paper indicates that the amount of this compound found in the urine of four patients ranged from 0.1% to 0.5% of the administered dose. [] This was similar to the amount of the quaternary ammonium glucuronide of clozapine observed in the same samples. [] For comparison, the study mentions that olanzapine 10-N-glucuronide constitutes a major portion of urinary metabolites in individuals who have taken olanzapine. []

Q2: The study mentions that this compound is resistant to enzymatic hydrolysis. What other characteristics were observed regarding its stability?

A2: Besides being resistant to enzymatic hydrolysis, this compound was found to be labile in acidic environments. [] This is similar to the behavior exhibited by olanzapine 10-N-glucuronide. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)